2-Chloro-5-methoxybenzo[d]oxazole CAS number and properties
2-Chloro-5-methoxybenzo[d]oxazole CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5-methoxybenzo[d]oxazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical and physical properties, safety information, plausible synthetic methodologies, and its potential applications in drug discovery, particularly focusing on the broader class of benzoxazole derivatives.
Core Compound Identification and Properties
2-Chloro-5-methoxybenzo[d]oxazole is a substituted benzoxazole. The benzoxazole core is recognized as a "privileged structure" in drug discovery, forming the basis for numerous compounds with a wide range of biological activities.[1] The chloro- and methoxy- substituents on this scaffold can significantly influence its physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of novel therapeutic agents.[2]
Table 1: Physicochemical Properties of 2-Chloro-5-methoxybenzo[d]oxazole
| Property | Value | Source(s) |
| CAS Number | 49559-34-4 | [3] |
| Molecular Formula | C₈H₆ClNO₂ | [3] |
| Molecular Weight | 183.6 g/mol | [3] |
| Boiling Point | 251°C at 760 mmHg | [3] |
| Density | 1.354 g/cm³ | [3] |
| Flash Point | 105.6°C | [3] |
| Refractive Index | 1.595 | [3] |
| Vapor Pressure | 0.0332 mmHg at 25°C | [3] |
| Predicted pKa | 2.99 ± 0.10 | [3] |
Safety and Handling
Table 2: Generalized GHS Hazard and Precautionary Statements
| Category | Statement Code | Statement Text |
| Hazard | H302 | Harmful if swallowed.[4] |
| H315 | Causes skin irritation.[4] | |
| H319 | Causes serious eye irritation.[4] | |
| H332 | Harmful if inhaled.[4] | |
| H335 | May cause respiratory irritation.[4] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[5] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
Note: The statements above are general and based on similar compounds. A substance-specific risk assessment should always be conducted before handling.
Experimental Protocols: Synthesis of the Benzoxazole Core
While a specific, published synthesis for 2-Chloro-5-methoxybenzo[d]oxazole is not detailed in the available literature, several established methods for the synthesis of 2-substituted benzoxazoles can be adapted. A plausible approach involves the cyclization of a 2-aminophenol derivative.
Plausible Synthetic Pathway: Amide Formation and Cyclization
A common and robust method for benzoxazole synthesis is the condensation of a 2-aminophenol with a carboxylic acid derivative, followed by cyclodehydration.[6]
Methodology:
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Step 1: Synthesis of 5-Methoxybenzo[d]oxazol-2(3H)-one.
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To a stirred solution of 2-amino-4-methoxyphenol in an appropriate aprotic solvent (e.g., toluene, dioxane), a phosgene equivalent (e.g., triphosgene, diphosgene) is added portion-wise at a controlled temperature (e.g., 0-10 °C).
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A base (e.g., triethylamine, pyridine) is typically added to neutralize the HCl formed during the reaction.
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The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
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Upon completion, the reaction is quenched, and the intermediate, 5-methoxybenzo[d]oxazol-2(3H)-one, is isolated through extraction and purified by recrystallization or column chromatography.
-
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Step 2: Chlorination to form 2-Chloro-5-methoxybenzo[d]oxazole.
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The purified 5-methoxybenzo[d]oxazol-2(3H)-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a base like N,N-dimethylformamide (DMF).
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The reaction mixture is heated under reflux for several hours until the conversion is complete.
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After cooling, the excess chlorinating agent is carefully quenched (e.g., by pouring onto ice).
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The crude product is extracted with an organic solvent, washed, dried, and purified by column chromatography on silica gel to yield 2-Chloro-5-methoxybenzo[d]oxazole.[6]
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Applications in Drug Development and Medicinal Chemistry
Benzoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][7] The 5-chloro-substituted benzoxazole scaffold, in particular, has been identified as a key component in the development of potent inhibitors for various biological targets.
Inhibition of VEGFR-2 Signaling in Cancer Therapy
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1] Inhibition of VEGFR-2 signaling is a clinically validated strategy to halt tumor growth and metastasis.[1] Research has demonstrated that derivatives of 5-chlorobenzoxazole can act as potent VEGFR-2 inhibitors.[1] The 2-chloro position on the benzoxazole ring serves as a reactive handle, allowing for the introduction of various functionalities to optimize binding affinity and selectivity for the target kinase.[1]
The diagram above illustrates how a derivative of the core 2-Chloro-5-methoxybenzo[d]oxazole structure could potentially inhibit the VEGFR-2 signaling cascade. By preventing the autophosphorylation of the receptor, the downstream signaling pathways that lead to cell proliferation, migration, and survival are blocked.
Spectroscopic Data Overview
While experimental spectra for 2-Chloro-5-methoxybenzo[d]oxazole are not widely published, predicted data based on its structure and data from analogous compounds can provide a useful reference for characterization.
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Value/Range |
| ¹H NMR | Aromatic Protons | δ 7.0 - 7.5 ppm |
| Methoxy Protons (-OCH₃) | δ 3.8 - 4.0 ppm | |
| ¹³C NMR | C-Cl | δ 150 - 155 ppm |
| C-O (ring) | δ 155 - 160 ppm | |
| Methoxy Carbon (-OCH₃) | δ 55 - 60 ppm | |
| IR Spectroscopy | C=N stretch | 1630 - 1650 cm⁻¹ |
| C-O-C stretch | 1200 - 1250 cm⁻¹ | |
| C-Cl stretch | 700 - 800 cm⁻¹ | |
| Mass Spectrometry | [M]⁺ (for ³⁵Cl) | m/z 183 |
| [M+2]⁺ (for ³⁷Cl) | m/z 185 (approx. 1/3 intensity of M⁺) |
Note: Predicted values are for reference only and may vary based on solvent and experimental conditions. Experimental verification is required for definitive characterization.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. drughunter.com [drughunter.com]
- 3. lookchem.com [lookchem.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. chem-space.com [chem-space.com]
- 6. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
